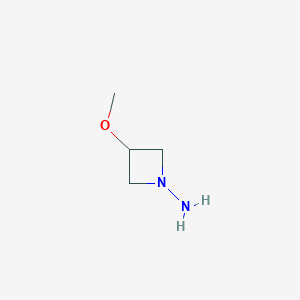![molecular formula C13H15NO2 B1473749 [2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 851181-89-0](/img/structure/B1473749.png)
[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
描述
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in its formation.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the products formed, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.科学研究应用
Oxazol Derivatives in Chemical Synthesis
Oxazol derivatives, such as the one mentioned, are of significant interest in organic synthesis. They are used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. The synthesis and reactions of oxazol derivatives, including their use as chiral synthons and electrophiles in organic reactions, have been extensively reviewed. These compounds are involved in various synthesis pathways, offering valuable building blocks for the development of complex molecules (Sainsbury, 1991).
Methanol in Energy and Environmental Applications
Methanol, a key component in the name of the compound, is widely used in energy applications, including fuel cells and as a biofuel additive. Research on methanol reforming for hydrogen production is crucial for sustainable energy solutions. Methanol serves as a hydrogen carrier, offering a clean energy source for fuel cells and other energy conversion devices. The conversion of methanol to hydrogen via various reforming processes, including steam reforming and partial oxidation, is an area of active research, aiming to improve the efficiency and sustainability of hydrogen production (García et al., 2021).
Environmental Implications and Biotechnological Applications
Methanol and its derivatives are also studied for their environmental implications and potential in biotechnological applications. Methanotrophs, bacteria that metabolize methane, can use methanol as an intermediate in the methane oxidation process. These bacteria have applications in bioremediation, bioconversion, and the production of value-added products such as single-cell proteins and biopolymers. The biotechnological exploitation of methanotrophs, including their use in transforming methane into methanol and other valuable compounds, is a field of growing interest (Strong et al., 2015).
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
未来方向
This could involve potential applications of the compound, areas for further research, and its implications in various fields like medicine, industry, or environmental science.
Please consult a professional chemist or a relevant expert for detailed information and analysis. It’s important to handle all chemical substances with appropriate safety measures.
属性
IUPAC Name |
[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-14-12(8-15)9(2)16-13/h4-7,15H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADIZZVOCUAUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)







![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)

